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Compound of Interest

Compound Name: BI-1942

Cat. No.: B10796930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of BI-
1942, a potent and selective inhibitor of human chymase. The information is compiled from

publicly available preclinical data to assist researchers and drug development professionals in

evaluating BI-1942 as a chemical probe for studying the biological roles of chymase.

Executive Summary
BI-1942 is a highly potent inhibitor of human chymase with a half-maximal inhibitory

concentration (IC50) of 0.4 nM.[1][2] Extensive selectivity profiling has demonstrated its high

specificity for chymase over other proteases and a broad range of other biologically relevant

targets. This guide summarizes the quantitative data on its target engagement, details the

experimental methodologies used for its characterization, and provides visual representations

of its mechanism of action and the workflow for its selectivity assessment. A structurally similar

but significantly less active compound, BI-1829, is available as a negative control for in vitro

studies.[1][2]

Quantitative Selectivity Data
The selectivity of BI-1942 has been rigorously assessed against a panel of proteases and a

wide array of G-protein coupled receptors (GPCRs). The data are summarized below for clear

comparison.
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Table 1: Potency and Selectivity against Human
Chymase and Cathepsin G

Target IC50 (nM)
Selectivity vs.
Cathepsin G

Negative Control
(BI-1829) IC50 (nM)

Human Chymase

(CMA1)
0.4[1][2] >100-fold 850[1][2]

Cathepsin G (CTSG) 110[1][3] - Not available

Table 2: Protease Panel Selectivity Screen
BI-1942 was screened at a concentration of 10 µM against a panel of 37 proteases. The only

significant off-target inhibition observed was against Cathepsin G.[1][2]

Panel Number of Targets
BI-1942
Concentration

Results

Eurofins Protease

Panel
37 10 µM

Inhibition >50%

observed only for

Chymase and

Cathepsin G.[1]

Table 3: GPCR Selectivity Screen (PRESTO-Tango
Assay)
A comprehensive screen against 315 GPCRs was conducted using the PRESTO-Tango β-

arrestin recruitment assay.[1]

Panel Number of Targets
BI-1942
Concentration

Significant
Inhibition (>50%)

Psychoactive Drug

Screening Program

(PDSP)

315 10 µM

Kappa Opioid

Receptor (KOR):

96%5-HT1D

Receptor: 53%[1]
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Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

This section outlines the typical experimental protocols used to generate the selectivity data for

BI-1942.

Human Chymase Enzymatic Assay (Representative
Protocol)
This protocol describes a common method for determining the inhibitory activity of a compound

against recombinant human chymase.

Materials:

Recombinant Human Chymase (CMA1)

Fluorogenic peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)

Assay Buffer (e.g., 20 mM Tris, 2 M KCl, 0.02% Triton X-100, pH 9.0)

BI-1942 and control compounds

384-well assay plates

Plate reader capable of fluorescence detection

Procedure:

Compound Preparation: Serially dilute BI-1942 and control compounds in DMSO. Further

dilute in assay buffer to the desired final concentrations.

Enzyme Preparation: Dilute recombinant human chymase in assay buffer to the desired

working concentration.

Assay Reaction: a. Add a small volume of the diluted compounds to the assay plate wells. b.

Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g.,

15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic

reaction by adding the fluorogenic substrate solution.
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Data Acquisition: Monitor the increase in fluorescence intensity over time using a plate

reader. The rate of substrate cleavage is proportional to the enzyme activity.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to

the uninhibited control. Determine the IC50 value by fitting the concentration-response data

to a suitable sigmoidal dose-response model.

Protease Selectivity Panel (General Methodology)
Screening against a panel of proteases is essential to determine the selectivity of an inhibitor.

The following outlines a general workflow for such a screen.

Methodology: A panel of purified, recombinant proteases is utilized. The activity of each

protease is measured in the presence of a fixed concentration of the test compound (for BI-
1942, 10 µM was used). The specific substrates and buffer conditions are optimized for each

individual protease in the panel. The percent inhibition of each protease's activity by the test

compound is calculated.

PRESTO-Tango GPCR β-Arrestin Recruitment Assay
(Representative Protocol)
The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional

Output, with Transcriptional Activation following Arrestin Translocation) assay is a high-

throughput method to screen compounds against a large number of GPCRs by measuring β-

arrestin recruitment.[4][5]

Principle: This assay utilizes a modified GPCR that is fused to a TEV (Tobacco Etch Virus)

protease cleavage site followed by a transcription factor. Upon ligand binding and receptor

activation, β-arrestin (fused to TEV protease) is recruited to the GPCR. This brings the TEV

protease in proximity to its cleavage site, releasing the transcription factor, which then

translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

Procedure:

Cell Culture and Transfection: HTLA cells, which contain a luciferase reporter gene under the

control of a tetracycline-responsive element, are plated in 384-well plates.[4][6] Each well is
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transfected with a plasmid encoding a specific GPCR-TEV-transcription factor fusion

construct from the PRESTO-Tango library.

Compound Addition: The test compound (BI-1942) is added to the cells at the desired

concentration (10 µM).

Incubation: The plates are incubated for a sufficient period (e.g., 16-24 hours) to allow for

receptor activation, β-arrestin recruitment, transcription factor cleavage, and reporter gene

expression.[4]

Luminescence Reading: A luciferase substrate is added to the wells, and the resulting

luminescence is measured using a plate reader.

Data Analysis: The luminescence signal in the presence of the test compound is compared

to a vehicle control to determine the percent inhibition or activation for each GPCR target.

Visualizations
Diagrams are provided to illustrate the signaling pathway of chymase and the experimental

workflow for selectivity profiling.

Chymase Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b10796930?utm_src=pdf-body
https://www.jove.com/v/60823/parallel-interrogation-arrestin2-recruitment-for-ligand-screening-on
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10796930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MastCell

Chymase

Degranulation

Latent_TGFb1

Active_TGFb1

Activation

TGFb_Receptor

Binding

SMADs

Phosphorylation

pSMADs

SMAD_Complex

Nucleus

Translocation

SMAD4

Gene_Transcription

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10796930?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10796930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for BI-1942 Selectivity Profiling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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